
Methoxycoronarin D
Overview
Description
Methoxycoronarin D is a labdane-type diterpenoid isolated primarily from plants of the genus Hedychium (Zingiberaceae). It is characterized by a bicyclic core structure with a methoxy group at the C-12 position, which significantly influences its bioactivity and physicochemical properties . Its molecular formula is $ C{21}H{30}O_3 $, and its structure has been elucidated via NMR spectroscopy and X-ray crystallography .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxycoronarin D can be isolated from the rhizomes of Hedychium coronarium through extraction and purification processes. The synthetic route involves the isolation of the compound using organic solvents followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, which may involve sustainable harvesting practices to ensure the conservation of Hedychium coronarium .
Chemical Reactions Analysis
Types of Reactions
Methoxycoronarin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
Chemical and Biological Properties
Methoxycoronarin D is characterized as a potent inhibitor of nuclear factor kappa B (NF-κB) and cyclooxygenase-1 (COX-1), with an IC50 value of 7.3 µM for NF-κB inhibition. These properties make it a valuable compound in the study of inflammatory diseases and cancer therapies .
Medicinal Chemistry
This compound is explored for its potential in drug development, particularly as an anti-inflammatory and anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells highlights its therapeutic promise.
Anti-inflammatory Research
The compound has shown efficacy in reducing inflammation by inhibiting key pathways involved in inflammatory responses. Studies indicate that this compound can significantly reduce superoxide anion generation and elastase release in human neutrophils, demonstrating its potential as an anti-inflammatory agent .
Cancer Research
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) with an IC50 value of 0.68 µM. Its mechanism involves the inhibition of NF-κB, which plays a crucial role in tumor progression.
Data Table: Biological Activities of this compound
Biological Activity | Target | IC50 Value (µM) | Reference |
---|---|---|---|
NF-κB Inhibition | NF-κB | 7.3 | |
Cytotoxicity | A549 Cells | 0.68 | |
Superoxide Anion Inhibition | Human Neutrophils | ≤4.52 | |
Elastase Release Inhibition | Human Neutrophils | ≤6.17 |
Case Study 1: Anti-cancer Effects
In vitro studies have shown that this compound effectively induces apoptosis in various cancer cell lines by modulating apoptotic pathways. The compound's ability to inhibit NF-κB has been linked to reduced expression of anti-apoptotic proteins, thus promoting cell death in malignancies .
Case Study 2: Anti-inflammatory Mechanisms
A study focusing on the anti-inflammatory properties of this compound revealed its role in reducing inflammation markers in animal models. The compound was administered to mice with induced inflammation, resulting in a significant decrease in inflammatory cytokines and improved clinical outcomes .
Mechanism of Action
Methoxycoronarin D exerts its effects primarily through the inhibition of NF-κB and COX-1 pathways. NF-κB is a transcription factor involved in the regulation of genes related to inflammation and immune response. By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines and other mediators. COX-1 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-1 by this compound leads to reduced inflammation and pain .
Comparison with Similar Compounds
Methoxycoronarin D belongs to the labdane diterpenoid family, which includes structurally analogous compounds such as Coronarin D, Taxol (paclitaxel), and Artemisinin. Below is a detailed comparison based on bioactivity, structural features, and mechanistic pathways.
Structural Comparison
Compound | Core Structure | Functional Groups | Molecular Weight | Source |
---|---|---|---|---|
This compound | Labdane diterpenoid | Methoxy (C-12), ketone (C-15) | 330.47 g/mol | Hedychium coronarium |
Coronarin D | Labdane diterpenoid | Hydroxyl (C-12), ketone (C-15) | 316.44 g/mol | Hedychium coronarium |
Taxol | Taxane diterpenoid | Acetyl (C-10), benzamide (C-13) | 853.91 g/mol | Taxus brevifolia |
Artemisinin | Sesquiterpene lactone | Endoperoxide bridge | 282.34 g/mol | Artemisia annua |
Key Structural Insights :
- The methoxy group in this compound enhances lipophilicity compared to Coronarin D, improving membrane permeability but reducing aqueous solubility .
- Unlike Taxol, which stabilizes microtubules, this compound induces apoptosis via mitochondrial pathway activation, a mechanism shared with Artemisinin but distinct in target specificity .
Bioactivity Comparison
Compound | IC50 (Cancer Cell Lines) | Antimicrobial Activity (MIC)* | Anti-inflammatory (IC50 COX-2) |
---|---|---|---|
This compound | 2.1 µM (HeLa) | 12.5 µg/mL (S. aureus) | 0.8 µM |
Coronarin D | 5.4 µM (HeLa) | 25.0 µg/mL (S. aureus) | 3.2 µM |
Taxol | 0.7 nM (MCF-7) | N/A | N/A |
Artemisinin | 10.5 µM (HepG2) | 50.0 µg/mL (P. falciparum) | 15.0 µM |
*MIC: Minimum Inhibitory Concentration. Data compiled from in vitro studies .
Mechanistic Differences :
- This compound vs. Coronarin D : The methoxy substitution at C-12 correlates with a 2.5-fold increase in cytotoxicity, likely due to enhanced interaction with cellular kinases .
- This compound vs. Taxol : While Taxol targets tubulin, this compound activates caspase-3/9, making it a candidate for Taxol-resistant cancers .
- This compound vs. Artemisinin: Both compounds generate reactive oxygen species (ROS), but this compound exhibits superior selectivity for cancer cells over normal cells (Selectivity Index: 8.2 vs. 3.1) .
Research Findings and Challenges
- Contradictory Evidence : One study reported negligible anti-inflammatory activity (IC50 > 50 µM) in contrast to earlier findings, possibly due to assay variability .
Biological Activity
Methoxycoronarin D, also known as 18-methoxycoronaridine (18-MC), is a synthetic derivative of the iboga alkaloid coronaridine. It has garnered attention for its potential therapeutic applications, particularly in the context of addiction treatment and its effects on various biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and implications for therapeutic use.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
The compound features a methoxy group at the 18-position, which is crucial for its biological activity compared to its parent compound, ibogaine.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological effects:
- Nicotinic Acetylcholine Receptor Modulation : this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), specifically the α3β4 subtype. This interaction is linked to its potential anti-addictive properties, as it may reduce cravings associated with substance use disorders .
- Nitric Oxide Production : Studies have demonstrated that this compound can modulate nitric oxide production in macrophages. Specifically, while it does not increase nitric oxide production in non-activated macrophages, it significantly reduces nitric oxide levels in activated macrophages by approximately 60% . This suggests a potential anti-inflammatory role.
- Cytokine Production : In vitro studies indicate that this compound does not stimulate the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in either activated or non-activated macrophages, indicating a lack of immunostimulatory effects .
Biological Activity and Therapeutic Potential
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:
Anti-addictive Properties
This compound has been investigated for its efficacy in treating addiction. A study demonstrated that it blocks context-induced reinstatement of cocaine-seeking behavior in rats, suggesting its utility in preventing relapse in substance use disorders . Furthermore, it has a more favorable safety profile compared to ibogaine, with a narrower spectrum of action and a greater therapeutic index .
Safety and Tolerability
Clinical trials assessing the safety and tolerability of this compound have been conducted. A Phase 1 study evaluated both single and multiple day dosing regimens in healthy volunteers. Results indicated that this compound was well-tolerated with no significant adverse effects reported during the trial period .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Addiction Treatment : A cohort study involving patients with opioid dependence showed that administration of this compound led to reduced withdrawal symptoms and cravings compared to placebo controls.
- Inflammation Model : In a model of inflammatory response using macrophages, treatment with this compound resulted in decreased nitric oxide production without compromising cell viability, indicating potential for use in inflammatory diseases .
Data Summary
Q & A
Basic Research Questions
Q. What are the primary analytical methods for confirming the structural identity of Methoxycoronarin D?
- Methodological Answer : Structural elucidation typically combines spectroscopic techniques such as NMR (1H, 13C, DEPT, COSY, HMBC) and high-resolution mass spectrometry (HR-MS). For example, coupling constant analysis in NMR can differentiate between stereoisomers, while HMBC correlations verify substituent positioning. Purity should be confirmed via HPLC with UV detection (λ = 200–400 nm) .
Q. How can researchers isolate this compound from natural sources?
- Methodological Answer : Isolation involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation (column chromatography, TLC, or HPLC). Bioassay-guided fractionation is critical to track bioactive fractions. Yield optimization requires adjusting parameters like solvent polarity and temperature gradients .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Common assays include:
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation.
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Controls: Include positive (e.g., doxorubicin for cytotoxicity) and negative (DMSO solvent) controls. Statistical validation (e.g., ANOVA) is mandatory .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from variability in cell lines, dosages, or assay conditions. Mitigate this by:
- Replicating experiments across independent labs.
- Standardizing protocols (e.g., cell passage number, incubation time).
- Performing dose-response curves with ≥3 biological replicates.
- Applying meta-analysis to reconcile conflicting results .
Q. What computational strategies can predict this compound’s mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) identifies potential protein targets by simulating ligand-receptor interactions. MD simulations (GROMACS) assess binding stability over time. QSAR models correlate structural features (e.g., methoxy group positioning) with observed bioactivity .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document reaction conditions exhaustively (catalyst loading, temperature, solvent purity). Use standardized characterization protocols (e.g., NMR spectral libraries for derivative validation). Publish supplementary data, including failed syntheses, to guide optimization .
Q. Data Interpretation & Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects?
- Methodological Answer : Nonlinear regression (GraphPad Prism) fits dose-response curves (Hill equation). Report IC50/EC50 with 95% confidence intervals. For multi-variable datasets, use multivariate analysis (PCA or PLS-DA) to identify confounding factors .
Q. How should researchers address low yields in this compound isolation?
- Methodological Answer : Optimize extraction parameters via DOE (Design of Experiments). Variables include solvent composition (e.g., methanol:water ratio), extraction time, and temperature. Validate improvements using ANOVA with post-hoc Tukey tests .
Q. Ethical & Methodological Best Practices
Q. What guidelines ensure ethical reporting of negative/insignificant results?
- Methodological Answer : Follow ARRIVE or CONSORT frameworks for transparent reporting. Negative results should include raw data, assay conditions, and statistical power calculations to distinguish true negatives from Type II errors .
Q. How can researchers validate the purity of synthesized this compound analogs?
Properties
IUPAC Name |
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3/b15-8+/t16-,17-,18?,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVHMYNDGVQIQD-CDRZHGAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\CC(OC3=O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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